

Core Identification and Structural Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-2-methoxybutane**

Cat. No.: **B2419128**

[Get Quote](#)

1-Bromo-2-methoxybutane is a halogenated ether with the chemical formula $C_5H_{11}BrO$.^{[1][2]} ^[3] Its structure features a butane backbone with a bromine atom on the first carbon (C1) and a methoxy group on the second carbon (C2). This arrangement classifies it as a primary alkyl halide, a structural feature that profoundly influences its reactivity.^[1] The presence of a stereocenter at C2 means the compound exists as a pair of enantiomers, **(2S)-1-bromo-2-methoxybutane** and **(2R)-1-bromo-2-methoxybutane**.^[4]

Identifier	Value	Source
IUPAC Name	1-bromo-2-methoxybutane	[1] [2]
CAS Number	24618-34-6	[1] [2] [5]
Molecular Formula	$C_5H_{11}BrO$	[1] [2] [3]
Molecular Weight	167.04 g/mol	[1] [2] [4]
Canonical SMILES	CCC(CBr)OC	[1] [2]
InChI Key	ZDWMGSKUKFNYCX- UHFFFAOYSA-N	[1] [2]

Physicochemical Properties: A Quantitative Overview

The physical properties of **1-bromo-2-methoxybutane** are consistent with a moderately polar organic halide. Its boiling point is elevated relative to simpler alkyl halides due to its increased

molecular weight and the presence of the ether functional group, which enhances van der Waals forces.^[1] The compound is typically a colorless to pale yellow liquid.^[1]

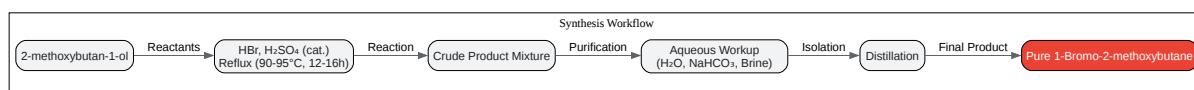
Property	Value	Notes
Boiling Point (Calculated)	128.79 °C (401.94 K)	At standard atmospheric pressure. ^[1]
Aqueous Solubility	Limited (~28 mg/L)	Calculated log water solubility of -1.55, reflecting its primarily hydrocarbon character. ^[1]
Organic Solvent Compatibility	Extensive	Readily soluble in common organic solvents like ethers, alcohols, and chlorinated hydrocarbons.
Vapor Pressure & Volatility	Moderate	A Kovats retention index of 846 indicates intermediate volatility. ^{[1][2]}

Synthesis and Purification Protocols

The most common laboratory synthesis of **1-bromo-2-methoxybutane** involves the nucleophilic substitution of the hydroxyl group in 2-methoxybutan-1-ol.

Protocol: Synthesis from 2-methoxybutan-1-ol via Acid-Catalyzed Bromination

This protocol describes the conversion of 2-methoxybutan-1-ol to **1-bromo-2-methoxybutane** using hydrobromic acid with a sulfuric acid catalyst. The key principle is the protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water), which is then displaced by the bromide nucleophile.


Step-by-Step Methodology:

- Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is dry.

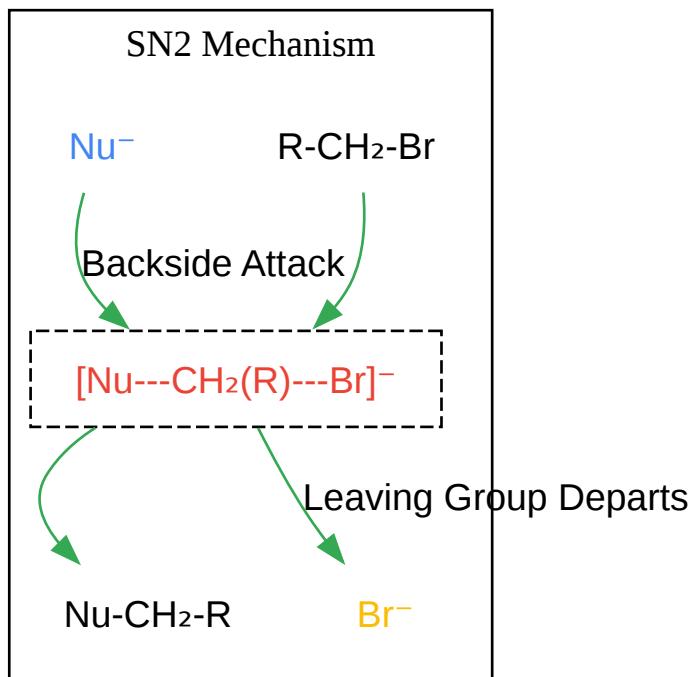
- Reagent Charging: To the flask, add 2-methoxybutan-1-ol. Cautiously add concentrated hydrobromic acid (48%) and a catalytic amount of concentrated sulfuric acid.
- Reaction Conditions: Heat the mixture to reflux at approximately 90–95°C.[1] Maintain this temperature for 12–16 hours to ensure the reaction proceeds to completion. The extended reaction time is necessary due to the slight steric hindrance from the methoxy group at the β -position.[1]
- Workup and Isolation: After cooling, transfer the mixture to a separatory funnel. Wash with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by distillation to yield pure **1-bromo-2-methoxybutane** (approximate yield: 42.9%).[1]

Causality Behind Experimental Choices:

- Reflux: Heating under reflux prevents the loss of the volatile reactant and product, ensuring the reaction can be maintained at a constant, elevated temperature to achieve a reasonable rate.[6]
- H_2SO_4 Catalyst: Sulfuric acid acts as a catalyst by protonating the hydroxyl group, making it a much better leaving group (H_2O vs. OH^-), thereby facilitating the substitution reaction.[1]
- Aqueous Workup: The washing steps are critical to remove unreacted acids, salts, and water-soluble impurities, leading to a cleaner crude product before the final distillation.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Bromo-2-methoxybutane**.

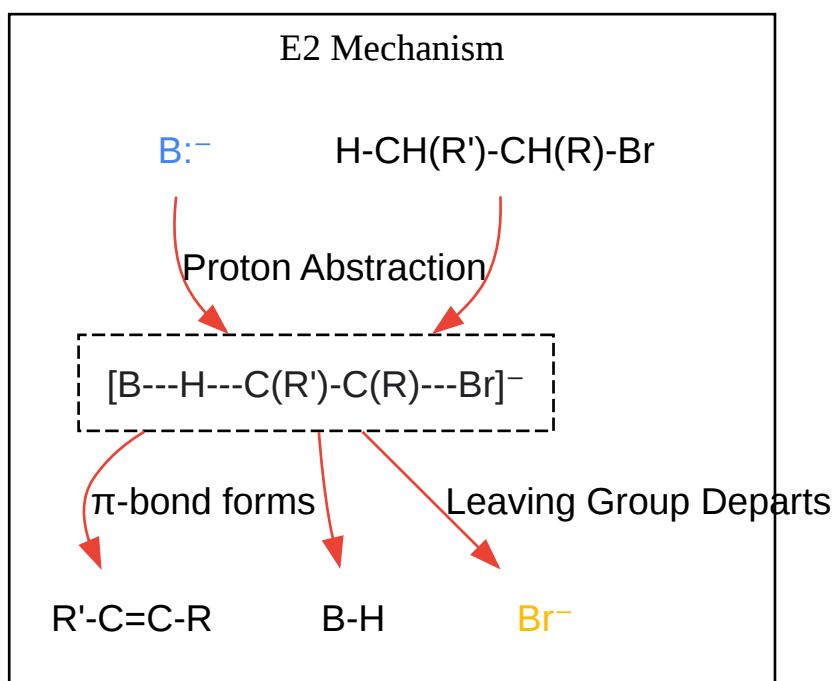

Chemical Reactivity and Mechanistic Pathways

The reactivity of **1-bromo-2-methoxybutane** is dominated by the carbon-bromine bond. The bromine atom is a good leaving group, making the C1 carbon electrophilic and susceptible to attack by nucleophiles. The compound primarily participates in nucleophilic substitution and base-induced elimination reactions.[\[1\]](#)

Nucleophilic Substitution Reactions

As a primary alkyl halide, **1-bromo-2-methoxybutane** strongly favors the S_N2 (bimolecular nucleophilic substitution) mechanism.[\[1\]](#) This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral (in this molecule, the reaction occurs at an achiral center, but the principle is key).[\[7\]](#) The reaction proceeds in a single, concerted step.[\[6\]](#)[\[8\]](#)

The S_N1 mechanism, which involves the formation of a carbocation intermediate, is less likely due to the instability of the primary carbocation that would need to form.[\[1\]](#)[\[6\]](#)


[Click to download full resolution via product page](#)

Caption: Generalized SN2 reaction mechanism.

Elimination Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), **1-bromo-2-methoxybutane** can undergo an E2 (bimolecular elimination) reaction to form an alkene.[1][9] This reaction is also a concerted process where the base removes a proton from the C2 carbon, simultaneously forming a double bond between C1 and C2 and ejecting the bromide ion.[9][10]

Competition between S_n2 and E2 is a critical consideration. Strong, non-bulky bases/nucleophiles (e.g., NaOH, NaOEt) will favor substitution, while strong, bulky bases (e.g., t-BuOK) will favor elimination due to steric hindrance preventing nucleophilic attack at the C1 carbon.[9][11]

[Click to download full resolution via product page](#)

Caption: Generalized E2 reaction mechanism.

Spectroscopic Profile

While specific spectra are proprietary, the structure of **1-bromo-2-methoxybutane** allows for the confident prediction of its key spectroscopic features.

- ^1H NMR: The spectrum would be complex due to the chiral center at C2, potentially making adjacent protons diastereotopic. Key signals would include:
 - A multiplet for the $-\text{CH}_2\text{Br}$ protons, shifted downfield due to the bromine's electron-withdrawing effect.
 - A singlet for the $-\text{OCH}_3$ protons around 3.3-3.4 ppm.
 - Multiplets for the $-\text{CH}-$ and $-\text{CH}_2-$ protons of the butyl chain.
 - A triplet for the terminal $-\text{CH}_3$ group.
- ^{13}C NMR: Expect five distinct signals corresponding to the five unique carbon atoms in the molecule. The $-\text{CH}_2\text{Br}$ carbon would appear furthest downfield among the sp^3 carbons, followed by the $-\text{CHO}-$ carbon.
- IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations ($\sim 2850\text{-}3000\text{ cm}^{-1}$), a strong C-O stretching vibration for the ether linkage ($\sim 1100\text{ cm}^{-1}$), and a C-Br stretching vibration in the fingerprint region ($\sim 500\text{-}600\text{ cm}^{-1}$).
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M^+) and the $[\text{M}+2]^+$ peak, with roughly equal intensities, which is indicative of the presence of one bromine atom.

Safety and Handling

1-Bromo-2-methoxybutane is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[\[12\]](#)

- GHS Hazard Statements:
 - H226: Flammable liquid and vapor.[\[2\]](#)
 - H315: Causes skin irritation.[\[2\]](#)

- H319: Causes serious eye irritation.[[2](#)]
- H335: May cause respiratory irritation.[[2](#)]
- Precautionary Measures:
 - Keep away from heat, sparks, and open flames.[[12](#)][[13](#)]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[[12](#)][[13](#)]
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[[12](#)]

Applications in Research and Development

The bifunctional nature of **1-bromo-2-methoxybutane** makes it a valuable intermediate in organic synthesis.[[1](#)]

- Pharmaceutical and Agrochemical Synthesis: It serves as a building block for introducing the 2-methoxybutyl moiety into more complex target molecules.[[1](#)]
- Alkylation Reactions: The reactive C-Br bond allows it to act as an alkylating agent, forming new carbon-carbon or carbon-heteroatom bonds through S_n2 reactions with appropriate nucleophiles.[[1](#)]
- Grignard Reagents: It can be used to prepare the corresponding Grignard reagent, which is a powerful tool for forming new C-C bonds with carbonyl compounds and other electrophiles. [[1](#)]

Its unique substitution pattern provides a scaffold that is utilized in the synthesis of a wide range of more complex chemical structures.

References

- **1-Bromo-2-methoxybutane** | C5H11BrO | CID 523983 - PubChem. (URL: [[Link](#)])
- **(2S)-1-bromo-2-methoxybutane** | C5H11BrO | CID 124389861 - PubChem. (URL: [[Link](#)])

- **1-bromo-2-methoxybutane (C5H11BrO)** - PubChemLite. (URL: [\[Link\]](#))
- Copper-Catalyzed Synthesis of Hindered Ethers from α -Bromo Carbonyl Compounds - PMC - NIH. (URL: [\[Link\]](#))
- Ether - Synthesis, Reactions, Uses - Britannica. (URL: [\[Link\]](#))
- Synthesis of Ethers - Organic Chemistry - Jack Westin. (URL: [\[Link\]](#))
- The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [\[Link\]](#))
- Williamson Ether Synthesis: Alkoxide + Primary Haloalkane - YouTube. (URL: [\[Link\]](#))
- 2-Bromo-1-methoxybutane | C5H11BrO | CID 523992 - PubChem. (URL: [\[Link\]](#))
- Elimination Reactions. (URL: [\[Link\]](#))
- The Reactivity and Applications of 1-Bromo-2-methylbutane in Chemical Processes. (URL: [\[Link\]](#))
- Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. (URL: [\[Link\]](#))
- Cas 534-00-9,(S)-1-Bromo-2-methylbutane | lookchem. (URL: [\[Link\]](#))
- Why does 1-Bromo-2-methylbutane not form a racemic mixture on nucleophilic substitution by OH- ion even though it's chiral? - Quora. (URL: [\[Link\]](#))
- Elimination Reactions of Alkyl Halides - MSU chemistry. (URL: [\[Link\]](#))
- (S)-(+)-1-Bromo-2-methylbutane - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [\[Link\]](#))
- 1-Bromo-2-(2-methoxyethoxy)ethane - NIST WebBook. (URL: [\[Link\]](#))
- (2R)-1-Bromo-2-methylbutane | C5H11Br | MD Topology | NMR. (URL: [\[Link\]](#))
- nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. (URL: [\[Link\]](#))

- Exercise 13: - Elimination reactions 1. When 3-bromo-2,2-dimethylbutane is heated with a dilute solution of sodium ethoxide in e. (URL: [\[Link\]](#))
- Ellesmere OCR A level Chemistry - 4.2.2 (a,b,c) Nucleophilic substitution of Primary Haloalkanes - Google Sites. (URL: [\[Link\]](#))
- Two Elimination Reaction Patterns - Master Organic Chemistry. (URL: [\[Link\]](#))
- [Chemistry] R 1 bromo 2 methylbutane undergoes substitution when reacted with sodium iodide NaI in - YouTube. (URL: [\[Link\]](#))
- When cis 1 bromo 2 methylcyclohexane is treated with methanol and heat, four different products are - YouTube. (URL: [\[Link\]](#))
- 1-Bromo-2-(2-methoxyethoxy)ethane - NIST WebBook. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 1-Bromo-2-methoxybutane | 24618-34-6 [smolecule.com]
- 2. 1-Bromo-2-methoxybutane | C5H11BrO | CID 523983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-bromo-2-methoxybutane (C5H11BrO) [pubchemlite.lcsb.uni.lu]
- 4. (2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2-methoxybutane | 24618-34-6 | ZAA61834 [biosynth.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Core Identification and Structural Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2419128#1-bromo-2-methoxybutane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com